molecular formula C10H18N4 B15217735 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine

Cat. No.: B15217735
M. Wt: 194.28 g/mol
InChI Key: ODBXNTJRCZPGNM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperazine ring, often found in pharmaceutical compounds, makes this molecule a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine typically involves the reaction of 3,5-dimethylpyrazole with a suitable piperazine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated piperazine compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding reduced forms of the pyrazole or piperazine rings.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, where halogenated derivatives can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Another compound featuring a pyrazole ring, known for its biological activity.

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid: A pyrazole derivative with potential biological applications.

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine is unique due to the combination of the pyrazole and piperazine rings, which may confer distinct biological and chemical properties. This dual-ring structure can enhance its versatility and effectiveness in various applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine

InChI

InChI=1S/C10H18N4/c1-6-4-11-5-9(12-6)10-7(2)13-14-8(10)3/h6,9,11-12H,4-5H2,1-3H3,(H,13,14)

InChI Key

ODBXNTJRCZPGNM-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1)C2=C(NN=C2C)C

Origin of Product

United States

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